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Compound of Interest

Compound Name: 2,5-Dimethylphenol

Cat. No.: B165462 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethylphenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug

development who require detailed structural and analytical information on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,5-Dimethylphenol provides information about the chemical

environment of the hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for 2,5-Dimethylphenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Predicted Data

6.99 d 1H H-6

6.70 d 1H H-4

6.63 s 1H H-3

4.76 s 1H OH

2.27 s 3H CH₃ at C-2

2.22 s 3H CH₃ at C-5

Note: The predicted data is based on computational models and may differ slightly from

experimental values.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments.

Table 2: ¹³C NMR Spectroscopic Data for 2,5-Dimethylphenol (CDCl₃)
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Chemical Shift (δ) ppm Assignment

151.3 C-1 (C-OH)

136.5 C-5

130.5 C-3

123.9 C-2

121.2 C-6

117.1 C-4

21.0 CH₃ at C-5

15.6 CH₃ at C-2

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2,5-Dimethylphenol and dissolve it in approximately 0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 2 seconds

Spectral Width: 0-10 ppm

¹³C NMR Acquisition:
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Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2 seconds

Spectral Width: 0-160 ppm

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2,5-Dimethylphenol

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad O-H stretch (phenolic)

~3000 Medium C-H stretch (aromatic)

~2920 Medium C-H stretch (methyl)

~1600, 1500 Medium-Strong C=C stretch (aromatic ring)

~1470 Medium C-H bend (methyl)

~1200 Strong C-O stretch (phenolic)

~800 Strong
C-H bend (aromatic, out-of-

plane)

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet,

Nujol mull, or solution).

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)
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Thoroughly grind 1-2 mg of 2,5-Dimethylphenol with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Place the mixture into a pellet-pressing die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Acquire the FTIR spectrum of the KBr pellet, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The mass spectrum of 2,5-
Dimethylphenol is typically acquired using electron ionization (EI).

Table 4: Mass Spectrometry Data for 2,5-Dimethylphenol (Electron Ionization)

m/z Relative Intensity (%) Assignment

122 100 [M]⁺ (Molecular Ion)

107 91 [M - CH₃]⁺

91 19 [C₇H₇]⁺ (Tropylium ion)

79 19 [C₆H₇]⁺

77 30 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocol for GC-MS Analysis
Sample Preparation:

Prepare a dilute solution of 2,5-Dimethylphenol (approximately 10-100 µg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

GC System: Agilent 8890 GC System or equivalent.
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Inlet Temperature: 250 °C

Injection Volume: 1 µL (splitless mode)

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to

280 °C and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

MS System: Agilent 5977B MSD or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-300

Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data of

2,5-Dimethylphenol to confirm its structure.
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Spectroscopic Analysis Workflow for 2,5-Dimethylphenol
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Caption: Workflow for structural elucidation of 2,5-Dimethylphenol.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dimethylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165462#spectroscopic-data-of-2-5-dimethylphenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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